(1R)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
Overview
Description
(1R)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a trifluoromethyl group, a bromine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and trifluoroacetaldehyde.
Reaction Conditions: The key step involves the addition of trifluoroacetaldehyde to the benzaldehyde derivative under basic conditions to form the desired product. Common reagents used in this step include sodium borohydride or lithium aluminum hydride as reducing agents.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) or zinc in acetic acid can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Formation of 3-bromo-4-methoxyphenyl trifluoromethyl ketone.
Reduction: Formation of 3-bromo-4-methoxyphenyl trifluoromethyl methane.
Substitution: Formation of 3-amino-4-methoxyphenyl trifluoromethyl ethanol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving trifluoromethyl groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with unique properties due to the presence of trifluoromethyl and bromine groups.
Mechanism of Action
The mechanism of action of (1R)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(3-bromo-4-hydroxyphenyl)-2,2,2-trifluoroethan-1-ol: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the bromine atom and methoxy group in (1R)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol may confer unique reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, while the methoxy group can influence the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
(1R)-1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZPYJJPAHZBFZ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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